Hex-1-yn-3-yl acetate

Description

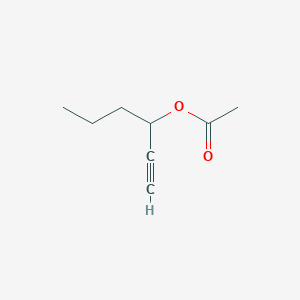

Hex-1-yn-3-yl acetate is an alkyne-containing ester with the theoretical molecular formula C₈H₁₂O₂ and a calculated molecular weight of 140.18 g/mol. Its structure features a triple bond at the first carbon and an acetate group at the third carbon of a six-carbon chain. Alkyne esters like this are less common than their alkene or alkyl counterparts, and their reactivity is influenced by the electron-deficient triple bond. While direct data on this compound are absent in the provided evidence, comparisons can be drawn to structurally similar compounds such as hexenyl acetates (double bonds) and hexyl acetate (single bond), which are well-documented in fragrance, flavor, and industrial applications .

Properties

CAS No. |

6295-64-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

hex-1-yn-3-yl acetate |

InChI |

InChI=1S/C8H12O2/c1-4-6-8(5-2)10-7(3)9/h2,8H,4,6H2,1,3H3 |

InChI Key |

HCRMZISIVJPGSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-1-yn-3-yl acetate can be synthesized through the esterification of hex-1-yn-3-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Base-Mediated Deacetylation and Tandem 1,4-Addition

Treatment of Hex-1-yn-3-yl acetate with potassium carbonate (K₂CO₃) in alcoholic solvents triggers deacetylation, generating a reactive alkynyl enolate intermediate. This intermediate undergoes 1,4-addition with nucleophiles (e.g., alcohols) to yield β,γ-unsaturated ketones (Table 1) .

-

Substrate: this compound (0.15 mmol)

-

Base: K₂CO₃ (3 equiv)

-

Solvent: Alcohol (1.5 mL)

-

Conditions: Room temperature, stirred until completion

-

Workup: Extraction with EtOAc, chromatography (hexane/EtOAc)

Table 1: Yields of β,γ-Unsaturated Ketones

| Entry | R (Alkynyl) | R' (Aryl/Alkyl) | Alcohol (R″OH) | Product Yield (%) |

|---|---|---|---|---|

| 1 | Bu | Ph | MeOH | 98 |

| 2 | Bu | p-MeC₆H₄ | MeOH | 96 |

| 3 | Bu | Bu | MeOH | 99 |

| 7 | Ph | Bu | MeOH | 54 |

Mechanism :

-

Deprotonation of the acetate group forms an alkynyl enolate.

-

Nucleophilic attack at the γ-carbon generates allenyl ketone.

-

Sequential 1,4-addition with alcohols produces β,γ-unsaturated ketones .

Electrophilic Halogenation and Cycloisomerization

This compound reacts with N-iodosuccinimide (NIS) via electrophilic addition to the triple bond, forming iodoallenyl ketones. These intermediates undergo 1,2-halogen migration and cycloisomerization to yield multisubstituted furans (e.g., benzofuran derivatives) .

Key Observations :

-

Reaction proceeds via a common iodoallenyl ketone intermediate, regardless of starting enynyl acetate geometry.

-

Cyclization efficiency depends on substituent electronic effects, with o-heteroaryl groups (e.g., indole, benzofuran) showing high reactivity .

Silver-Catalyzed 1,3-Acyloxy Migration/Diels-Alder Reaction

Under Ag(I) catalysis, this compound undergoes 1,3-acyloxy migration to form a conjugated triene, which participates in an intramolecular Diels-Alder reaction. This tandem process yields bicyclic trihydroisoquinoline derivatives (Table 2) .

-

Catalyst: AgSbF₆ (5 mol%) with JohnPhos ligand

-

Additive: 4Å molecular sieves

-

Solvent: Toluene, 50–80°C, 48 h

Table 2: Yields of Trihydroisoquinolines

| Substrate Substituent | Product Yield (%) |

|---|---|

| Methyl | 94 |

| Ethyl | 77 |

| Cyclopentyl | 82 |

| Phenyl | 34 |

Mechanistic Pathway :

-

Ag(I) coordinates to the alkyne, facilitating 1,3-acyloxy migration.

-

Formation of a conjugated triene intermediate.

-

Intramolecular [4+2] cycloaddition with an allylic amine group .

Comparative Reactivity

This compound’s reactivity is distinct from analogs due to its acetyl group and alkyne positioning:

| Compound | Key Reactivity Difference |

|---|---|

| Hex-1-yn-3-yl butanoate | Slower deacetylation due to larger ester group |

| Hex-1-yn-3-yl pentanoate | Reduced electrophilic addition yields |

| Hex-1-en-3-yl acetate | Lacks alkyne-driven cyclization pathways |

Scientific Research Applications

Hex-1-yn-3-yl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hex-1-yn-3-yl acetate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in biochemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|---|

| Hex-1-yn-3-yl acetate | Not Available | C₈H₁₂O₂ | 140.18 (calculated) | Alkyne (C≡C) |

| Hex-1-en-3-yl acetate | 35926-04-6 | C₈H₁₄O₂ | 142.20 | Alkene (C=C) |

| (E)-3-Hexenyl acetate | 3681-82-1 | C₈H₁₄O₂ | 142.20 | Alkene (C=C) |

| Hexyl acetate | 142-92-7 | C₈H₁₆O₂ | 144.21 | Alkane (C-C) |

- Key Observations :

Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |

|---|---|---|---|

| This compound | ~160–170 (estimated) | ~0.88 (estimated) | Low (similar to esters) |

| Hex-1-en-3-yl acetate | Not Available | Not Available | Insoluble |

| (E)-3-Hexenyl acetate | ~169–175 | 0.89–0.91 | Insoluble |

| Hexyl acetate | 169 | 0.879 | Slightly soluble |

- Key Observations :

Research Findings and Data Gaps

- Hexyl Acetate : Demonstrated utility in industrial formulations, with predicted vs. experimental solubility values (e.g., 10 × 10⁷ vs. 8 × 10⁷ in ) suggesting moderate volatility .

- (E)-3-Hexenyl Acetate : Structural validation via crystallography (e.g., SHELX programs in ) confirms stereochemical purity, critical for fragrance consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.